molecular formula C18H17NO3 B6379050 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261919-40-7

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6379050
CAS No.: 1261919-40-7
M. Wt: 295.3 g/mol
InChI Key: FSCCHXCPXDAPHC-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound with the molecular formula C18H17NO3. It is characterized by the presence of a formyl group, a pyrrolidinylcarbonyl group, and a phenol group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-Carboxy-5-(3-pyrrolidinylcarbonylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(3-pyrrolidinylcarbonylphenyl)phenol.

    Substitution: Various substituted phenol derivatives, depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol: Similar structure but with a different position of the formyl group.

    2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol: Another positional isomer with the formyl group at a different location.

Uniqueness

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCHXCPXDAPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685367
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-40-7
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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